Product packaging for 3-Isopropylsydnone(Cat. No.:CAS No. 6939-17-9)

3-Isopropylsydnone

Cat. No.: B14715755
CAS No.: 6939-17-9
M. Wt: 128.13 g/mol
InChI Key: MOPOHBGHMCTYJK-UHFFFAOYSA-N
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Description

3-Isopropylsydnone (CAS Registry Number: 6939-17-9) is a mesoionic heterocyclic compound with the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol . As a member of the sydnone family, it features a distinctive 1,2,3-oxadiazole core that is C5-oxygenated, classifying it as a mesoionic structure where positive and negative charges are delocalized across the ring system . This compound is provided for research and development purposes exclusively and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers value sydnone derivatives as versatile scaffolds in medicinal chemistry and materials science due to their unique electronic properties and potential for further functionalization . The structural characteristics of this compound, particularly the isopropyl substituent at the 3-position, make it a valuable intermediate for synthesizing more complex molecules and for investigating structure-activity relationships in chemical biology. Studies involving similar sydnone derivatives have explored their potential biological activities and applications in developing novel pharmaceutical compounds . Proper handling procedures should be followed, and the material should be stored under recommended conditions to maintain stability and purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O2 B14715755 3-Isopropylsydnone CAS No. 6939-17-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6939-17-9

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

3-propan-2-yloxadiazol-3-ium-5-olate

InChI

InChI=1S/C5H8N2O2/c1-4(2)7-3-5(8)9-6-7/h3-4H,1-2H3

InChI Key

MOPOHBGHMCTYJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)[N+]1=NOC(=C1)[O-]

Origin of Product

United States

Synthetic Methodologies for 3 Isopropylsydnone and Its Analogues

Classical Synthetic Routes to N-Substituted Sydnones

The traditional and most common method for synthesizing N-substituted sydnones dates back to the pioneering work of Earl and Mackney in 1935. youtube.com This classical route involves a two-step process starting from an N-substituted amino acid.

The general pathway is as follows:

N-Nitrosation: The parent N-substituted amino acid is treated with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form the corresponding N-nitroso amino acid. organic-chemistry.org

Cyclodehydration: The N-nitroso amino acid is then subjected to cyclodehydration using a dehydrating agent, most commonly acetic anhydride (B1165640), to yield the sydnone (B8496669) ring. youtube.comorganic-chemistry.org

For the synthesis of 3-isopropylsydnone, the precursor would be N-isopropyl-N-nitroso-glycine. The reaction scheme is depicted below:

Scheme 1: General classical synthesis of N-substituted sydnones.

Over the years, various modifications to the cyclodehydration step have been introduced to improve yields and reaction conditions. Stronger dehydrating agents such as trifluoroacetic anhydride (TFAA) and thionyl chloride have been employed, often leading to higher yields and shorter reaction times. organic-chemistry.org For instance, the use of TFAA in dichloromethane (B109758) has been shown to be effective for the synthesis of heat-labile sydnones. organic-chemistry.org

Targeted Synthesis of this compound: Optimization and Yield Considerations

While the classical route provides a general framework, the targeted synthesis of this compound involves optimization of reaction parameters to maximize yield and purity. Specific literature detailing the optimization of this compound synthesis is not extensively available in the public domain, however, general principles of sydnone synthesis can be applied.

Key parameters for optimization include:

Temperature: The N-nitrosation step is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of nitrous acid. The cyclodehydration step may require elevated temperatures, but this needs to be carefully controlled as sydnones can be thermally labile. organic-chemistry.org

Solvent: The choice of solvent can influence reaction rates and yields. Dichloromethane is a common solvent for the cyclodehydration step when using powerful dehydrating agents like TFAA. organic-chemistry.org

Dehydrating Agent: The strength of the dehydrating agent can significantly impact the efficiency of the cyclization. While acetic anhydride is traditional, reagents like TFAA may offer advantages for certain substrates. organic-chemistry.org

Work-up Procedure: Purification of the final product is crucial. Sydnones are often crystalline solids and can be purified by recrystallization.

A hypothetical reaction table for the optimization of this compound synthesis based on general knowledge is presented below.

Table 1: Hypothetical Optimization of this compound Synthesis

Entry Dehydrating Agent Solvent Temperature (°C) Reaction Time (h) Hypothetical Yield (%)
1 Acetic Anhydride Acetic Anhydride 60 12 65
2 Acetic Anhydride Toluene 80 8 70
3 Trifluoroacetic Anhydride Dichloromethane 25 2 85

This table is illustrative and based on general principles of sydnone synthesis.

Advanced Synthetic Techniques for Sydnones: Mechanochemical Approaches

In recent years, mechanochemistry has emerged as a green and efficient alternative for the synthesis of various organic compounds, including sydnones. researchgate.netnih.gov This solvent-free or low-solvent approach involves the use of mechanical force (e.g., ball milling) to initiate and sustain chemical reactions.

The mechanochemical synthesis of sydnones and their derivatives has been shown to offer several advantages:

Reduced Solvent Usage: This method significantly reduces or eliminates the need for organic solvents, making it more environmentally friendly. researchgate.netnih.gov

Improved Efficiency: Mechanochemical reactions can be faster and more efficient than traditional solution-phase synthesis. researchgate.net

Simplified Purification: In some cases, the desired product can be obtained in high purity without the need for extensive purification steps. researchgate.netnih.gov

A study on the mechanosynthesis of various sydnone derivatives, including N-aryl and N-alkyl sydnones, demonstrated the efficiency of this approach. researchgate.net While a specific mechanochemical synthesis of this compound has not been detailed in the available literature, the general success of this method for analogous compounds suggests its potential applicability. The synthesis of iminosydnones, which are structurally related to sydnones, has also been successfully optimized using ball-milling procedures. researchgate.netnih.gov

Derivatization Strategies of this compound: Formation of this compound Imines

The sydnone ring can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives. One such derivatization is the formation of imines, also known as Schiff bases. Imines are typically formed through the reaction of a primary amine with a carbonyl compound. sci-hub.se

To form an imine from this compound, the sydnone ring would first need to be functionalized with a carbonyl group, typically at the C4-position. This can be achieved through electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, to introduce a formyl group (-CHO). The resulting 3-isopropyl-4-formylsydnone can then react with a primary amine to yield the corresponding imine.

The general reaction for imine formation is acid-catalyzed and involves the elimination of a water molecule. sci-hub.se

Scheme 2: General synthesis of sydnone imines.

The reaction conditions for imine formation, such as the choice of solvent and catalyst, would need to be optimized for the specific this compound derivative.

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of chiral molecules is a significant area of organic chemistry. In the context of this compound, stereoselectivity could be introduced by incorporating a chiral center into the molecule, either at the isopropyl group or through derivatization of the sydnone ring with a chiral substituent.

Currently, there is a lack of specific information in the searched literature regarding the stereoselective synthesis of this compound derivatives. However, general principles of asymmetric synthesis could be applied. Potential strategies might include:

Use of Chiral Starting Materials: Starting the synthesis with a chiral N-isopropyl-amino acid derivative would lead to a chiral this compound.

Chiral Auxiliaries: Attaching a chiral auxiliary to the sydnone ring could direct the stereochemical outcome of subsequent reactions.

Asymmetric Catalysis: Employing a chiral catalyst in a reaction involving the derivatization of the sydnone ring could induce stereoselectivity.

Further research is required to explore and develop methods for the stereoselective synthesis of this compound derivatives.

Reactivity Profiles and Reaction Mechanisms of 3 Isopropylsydnone

1,3-Dipolar Cycloaddition Reactions of 3-Isopropylsydnone

As a 1,3-dipole, this compound readily reacts with various dipolarophiles, which are typically electron-deficient π-systems like alkynes and alkenes, to form five-membered heterocyclic rings. beilstein-journals.org This class of reactions, known as the Huisgen 1,3-dipolar cycloaddition, is a powerful tool in synthetic organic chemistry. rsc.org

The thermal [3+2] cycloaddition between 3-substituted sydnones and alkynes is a well-established method for synthesizing polysubstituted pyrazoles. rsc.org In this reaction, the sydnone (B8496669) ring acts as a cyclic azomethine imine dipole. The reaction proceeds via a concerted mechanism, involving the loss of carbon dioxide to yield the aromatic pyrazole (B372694) ring. beilstein-journals.org For 3-alkylsydnones like this compound, these reactions typically require elevated temperatures, often achieved by heating the reactants in a high-boiling solvent such as xylene or toluene for several hours. researchgate.net

When this compound reacts with a symmetrical alkyne (e.g., dimethyl acetylenedicarboxylate), a single pyrazole product is formed. However, with unsymmetrical terminal alkynes, the reaction can yield two possible regioisomers: the 1,4-disubstituted and the 1,5-disubstituted pyrazole (relative to the pyrazole ring itself, which corresponds to 1,3,4- and 1,3,5-tetrasubstituted pyrazoles if the alkyne is also substituted). The regioselectivity of the thermal reaction is highly dependent on the substituents on both the sydnone and the alkyne. rsc.org Generally, for terminal alkynes, there is often poor regioselectivity, leading to a mixture of products. rsc.org

Table 1: General Conditions for Thermal Cycloaddition of 3-Alkylsydnones with Alkynes

Sydnone Substituent (R) Alkyne Type Typical Solvents Temperature Outcome
Alkyl (e.g., Isopropyl) Symmetrical Toluene, Xylene Reflux (110-140 °C) Single Pyrazole Product
Alkyl (e.g., Isopropyl) Unsymmetrical Toluene, Xylene Reflux (110-140 °C) Mixture of Regioisomers

This table presents generalized data for 3-alkylsydnones based on established literature. rsc.orgresearchgate.net

To overcome the limitations of thermal cycloadditions, such as harsh reaction conditions and poor regioselectivity, copper-catalyzed variants have been developed. The Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) significantly reduces reaction times and allows for remarkable control over regioselectivity. researchgate.net

The choice of the copper salt and ligands is crucial in directing the outcome of the reaction. It has been demonstrated that different copper systems can provide complementary regioselectivity:

Cu(I) Catalysis with Ligands: In a manner analogous to the well-known Azide-Alkyne "Click" reaction, a Cu(I) catalyst, often generated in situ and stabilized by ligands, reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then reacts with the sydnone, leading predominantly to the 1,4-disubstituted pyrazole .

Lewis Acid Activation: Certain copper salts, such as copper(II) triflate (Cu(OTf)₂), can function as a Lewis acid. The Cu(II) center coordinates to the exocyclic oxygen atom of the sydnone ring. This activation lowers the LUMO energy of the sydnone, facilitating the cycloaddition and leading preferentially to the 1,5-disubstituted pyrazole . researchgate.net

These catalyzed reactions can often be performed at much lower temperatures than their thermal counterparts, expanding the functional group tolerance and synthetic utility of the cycloaddition.

A catalyst-free approach for achieving rapid cycloadditions at mild temperatures is the Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC). This reaction utilizes highly strained cycloalkynes, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctynes (DBCO), as the dipolarophile. nih.gov The significant ring strain of the cycloalkyne dramatically accelerates the reaction rate, allowing for efficient pyrazole formation at or near room temperature without the need for a catalyst. nih.gov

The proposed mechanism involves an initial [3+2] cycloaddition to form a tricyclic intermediate, which is unstable. rsc.org This intermediate rapidly undergoes a cycloreversion, extruding carbon dioxide and yielding the stable, fused pyrazole product. rsc.org SPSAC has become a valuable tool in bioconjugation chemistry for labeling biomolecules under physiological conditions due to its speed, selectivity, and biocompatibility. rsc.org

While alkynes are the most common dipolarophiles for sydnones, reactions with alkenes are also possible, leading to the formation of pyrazolines. These reactions are generally less favorable than those with alkynes and often require alkenes activated with electron-withdrawing groups to proceed efficiently. beilstein-journals.org

A notable example is the reaction of sydnones with maleimides. This reaction can proceed via a unique cascading double 1,3-dipolar cycloaddition. acs.org The first cycloaddition occurs between the sydnone and one of the double bonds of the maleimide, leading to the release of CO₂, which drives the reaction forward and prevents reversibility. acs.org This step forms a highly reactive dipolar intermediate, which can immediately undergo a second intramolecular cycloaddition, or react with another maleimide molecule in intermolecular reactions, to form a stable, cross-linked product. acs.orgresearchgate.net This specific reactivity has been explored for the thermal cross-linking of polymers. acs.org

The regioselectivity of the 1,3-dipolar cycloaddition of this compound is governed by a combination of steric and electronic factors, which can be explained by Frontier Molecular Orbital (FMO) theory. wikipedia.org The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The smaller the HOMO-LUMO energy gap, the faster the reaction. organic-chemistry.org

Electronic Factors: The isopropyl group at the N-3 position is an electron-donating group. This raises the energy of the sydnone's HOMO.

With Electron-Deficient Alkynes: These dipolarophiles have a low-lying LUMO. The dominant interaction is between the HOMO of the sydnone and the LUMO of the alkyne (Type I cycloaddition). The regiochemistry is determined by the matching of the largest orbital coefficients of the interacting orbitals.

With Electron-Rich Alkynes: These dipolarophiles have a high-lying HOMO. The dominant interaction may switch to the LUMO of the sydnone and the HOMO of the alkyne (Type II cycloaddition). The isopropyl group's donating nature makes this less favorable than the Type I pathway.

Steric Factors: The isopropyl group is sterically bulkier than a methyl or phenyl group. This steric hindrance can influence the orientation of the dipolarophile as it approaches the sydnone ring in the transition state. The incoming substituent on the alkyne will preferentially orient itself away from the bulky isopropyl group, which can favor the formation of one regioisomer over another, particularly in cases where electronic effects are not strongly directing.

In catalyzed reactions like CuSAC, the mechanism is altered. The formation of a copper acetylide or the coordination of a Lewis acid to the sydnone changes the FMO energies and orbital coefficients, thereby providing a powerful external method for controlling the regiochemical outcome. researchgate.net

Hydrolytic Stability and Degradation Pathways of this compound

Sydnones, while being aromatic mesoionic compounds, are susceptible to degradation under hydrolytic conditions, particularly in the presence of strong acids or bases. The specific rate of degradation for this compound is not widely reported, but the general pathways for the sydnone ring are well-understood.

Acidic Degradation: In the presence of concentrated strong acids, the sydnone ring undergoes cleavage. The reaction typically results in the formation of a hydrazine derivative corresponding to the N-3 substituent, along with the liberation of carbon dioxide and a carboxylic acid. For this compound, this would lead to the formation of isopropylhydrazine.

Alkaline Degradation: Sydnones are also unstable in hot, strongly alkaline solutions (e.g., aqueous NaOH). Under these conditions, the ring can hydrolyze to regenerate the N-nitroso-α-amino acid from which it was synthesized. researchgate.net In the case of this compound, this would be N-nitroso-N-isopropylaminoacetic acid. Under certain alkaline conditions, some sydnones are also known to degrade to produce foul-smelling isocyanides. researchgate.net

Photochemical Degradation: Some sydnone derivatives have been noted to undergo degradation upon exposure to light. researchgate.net

The stability of the sydnone ring is a critical consideration in its synthesis, storage, and application. The compound is generally stable at room temperature when protected from strong acids, bases, and prolonged exposure to light. researchgate.net

Table 2: General Degradation Pathways of the Sydnone Ring

Condition Reagent Major Products
Acidic Hydrolysis Concentrated Acid (e.g., HCl) Hydrazine, Carbon Dioxide, Carboxylic Acid
Alkaline Hydrolysis Strong Base (e.g., NaOH), Heat N-Nitroso-amino acid
Photolysis UV/Visible Light Various degradation products

This table summarizes the general degradation pathways for the sydnone heterocycle. researchgate.net

Acid-Catalyzed Hydrolysis: Investigation of A2 and Nucleophilic Catalysis Pathways

The acid-catalyzed hydrolysis of 3-alkylsydnones, including this compound, is a process that does not follow a single mechanistic route. Research has demonstrated that the hydrolysis of this compound proceeds concurrently through two distinct pathways: a bimolecular A2 mechanism and a nucleophilic catalysis pathway. rsc.org

The A2 (acid-catalyzed, bimolecular) mechanism is analogous to the acid-catalyzed hydrolysis of esters. libretexts.orgchemguide.co.ukchemistrysteps.com The reaction is initiated by the protonation of the exocyclic oxygen atom of the sydnone ring by a hydroxonium ion (H₃O⁺), which is the active catalyst in aqueous acidic solutions. libretexts.orgchemguide.co.ukyoutube.com This initial step increases the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile and attacks the activated carbonyl carbon. libretexts.orgkhanacademy.org This is followed by a series of proton transfers and ultimately leads to the cleavage of the sydnone ring. This pathway is characterized by the involvement of both the sydnone and a water molecule in the rate-determining step.

Concurrently, this compound hydrolysis can also occur via a nucleophilic catalysis pathway . rsc.org In this mechanism, a nucleophile present in the reaction medium, other than water, participates directly in the reaction. The specific nature of the nucleophilic catalysis can be influenced by the composition of the reaction medium, such as the presence of certain buffer components or anions that can act as effective nucleophiles.

In contrast, other 3-alkylsydnones with different steric profiles, such as 3-t-butylsydnone, exhibit different hydrolysis mechanisms, specifically an A1 and a 'neutral' pathway, highlighting the influence of the N-substituent on the reaction course. rsc.org

Kinetic Studies of this compound Hydrolysis

Kinetic studies on the hydrolysis of 3-alkylsydnones have been conducted to elucidate the influence of various factors on the reaction rates. rsc.org For this compound, the rate of hydrolysis is affected by the concentration of acids and the presence of salts in the medium. The observation that the reaction proceeds via both A2 and nucleophilic catalysis pathways is a direct result of these kinetic investigations. rsc.org

FactorObservationImplied Mechanism
Acid Concentration The reaction rate increases with increasing acid concentration.Consistent with an acid-catalyzed (A2) pathway where the initial step is protonation.
Type of Anion/Salt The reaction rate is influenced by the nature and concentration of added salts (e.g., anions from buffers).Suggests a nucleophilic catalysis pathway where the anion participates in the rate-determining step.
Solvent Isotope Effect Studies on related systems often show a solvent isotope effect, which can help differentiate between A1 and A2 mechanisms.A significant effect is typically indicative of a proton transfer in the rate-determining step, characteristic of an A2 mechanism.
N-substituent The steric and electronic properties of the alkyl group at the N3 position influence the dominant hydrolysis mechanism.The isopropyl group allows for both A2 and nucleophilic catalysis, unlike the bulkier t-butyl group which favors an A1 mechanism. rsc.org

This table is based on the findings reported in the study of 3-alkylsydnone hydrolysis. rsc.org

Electrophilic Functionalization at the C4 Position of this compound

The sydnone ring exhibits pseudo-aromatic character, which makes it susceptible to electrophilic substitution reactions, particularly at the C4 position. ijcrt.org The hydrogen atom at the C4 position is both acidic and nucleophilic, allowing for functionalization through two primary modes: direct electrophilic aromatic substitution or deprotonation followed by the addition of an electrophile. slideshare.netscispace.comresearchgate.net

For a sydnone like this compound that is unsubstituted at the C4 position, it is prone to a variety of electrophilic aromatic substitution reactions. ijcrt.org These reactions are a well-documented aspect of sydnone chemistry. Examples of such functionalizations include halogenation, acylation, and nitration.

Halogenation : The C4 position can be readily halogenated. For instance, bromination can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). ijcrt.org The resulting 4-bromo moiety can also serve as a protecting group for the sydnone ring. slideshare.net

Acylation : Direct acylation at the C4 position can be challenging as Lewis acids used to catalyze the reaction may coordinate to the exocyclic oxygen. slideshare.net However, methods using perchloric acid with acetic anhydride (B1165640) or heterogeneous clay catalysts have been successfully employed for the direct acylation of sydnones. slideshare.net

The table below summarizes common electrophilic functionalization reactions at the C4 position of the sydnone ring.

Reaction TypeReagentsProduct
Bromination Br₂ in Acetic Acid; N-Bromosuccinimide (NBS)4-Bromo-3-isopropylsydnone
Chlorination Cl₂; N-Chlorosuccinimide (NCS)4-Chloro-3-isopropylsydnone
Acylation Acetic Anhydride / Perchloric Acid4-Acetyl-3-isopropylsydnone
Nitration Nitrating agents (e.g., HNO₃/H₂SO₄)4-Nitro-3-isopropylsydnone

Nucleophilic Reactivity of the Sydnone Ring System

The sydnone ring system, in addition to its reactivity towards electrophiles, also exhibits significant nucleophilic character. The C4 position, in particular, can act as a nucleophilic center. slideshare.netresearchgate.net This nucleophilicity is harnessed in several synthetic transformations.

One prominent example of the sydnone ring's nucleophilic reactivity is its role as a precursor to N-heterocyclic carbenes (NHCs). Deprotonation at the C4 position generates a corresponding anionic species that can act as an NHC ligand. This anionic intermediate can then react with a metal precursor, such as a gold(I) complex, to form sydnone-based metal-carbene complexes. researchgate.net

Furthermore, sydnones have been shown to act as nucleophiles in the ring-opening of donor-acceptor cyclopropanes. researchgate.net This reaction, catalyzed by a Lewis acid, proceeds through a Friedel-Crafts-like mechanism where the sydnone ring attacks the electrophilic cyclopropane. This demonstrates the capacity of the sydnone system to participate in carbon-carbon bond-forming reactions as the nucleophilic component. researchgate.net

Reactivity of this compound Imines in Cycloaddition Processes

Sydnone imines are a class of mesoionic compounds structurally related to sydnones, where the exocyclic oxygen atom is replaced by an imino group. ijcrt.org Like sydnones, sydnone imines are versatile dipoles in cycloaddition reactions. researchgate.net

The most characteristic reaction of the sydnone ring system is the 1,3-dipolar cycloaddition. researchgate.netbeilstein-journals.org Sydnones and their imine analogues can act as cyclic azomethine imine 1,3-dipoles. In the presence of dipolarophiles such as alkenes or alkynes, they undergo [3+2] cycloaddition reactions to form five-membered heterocyclic rings, typically pyrazole or pyrazoline derivatives. researchgate.netbeilstein-journals.orgnih.gov

The reactivity of a this compound imine in cycloaddition processes would be expected to follow these established patterns:

Thermal Cycloaddition : When heated with a dipolarophile (e.g., an alkyne), the this compound imine would likely react as a masked azomethine imine dipole, leading to the formation of a pyrazole derivative. beilstein-journals.org

Photochemical Cycloaddition : Upon photolysis, sydnones are known to rearrange to form nitrile imine intermediates. beilstein-journals.org A this compound imine could similarly generate a nitrile imine, which would then be trapped by a dipolarophile in an intermolecular [3+2] cycloaddition. beilstein-journals.org

These cycloaddition reactions are fundamental to the synthetic utility of the sydnone and sydnone imine scaffolds, providing access to a wide array of complex heterocyclic structures. researchgate.net

Computational and Theoretical Investigations of 3 Isopropylsydnone

Electronic Structure and Frontier Molecular Orbital Theory of 3-Isopropylsydnone

Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the electronic landscape of this compound. The electronic structure is characterized by a planar five-membered ring where π-electrons are delocalized, though not uniformly. neliti.com The calculated bond lengths within the sydnone (B8496669) ring suggest partial double bond character for the N2-N3 and N3-C4 bonds, while the C5-O1, N2-O1, and C4-C5 bonds are predominantly single bonds. A key feature is the C5=O6 bond, which exhibits significant double bond character. neliti.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of this compound. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. In 1,3-dipolar cycloadditions, the interaction between the HOMO of the sydnone and the LUMO of the dipolarophile is typically the dominant factor. nih.gov For 3-substituted sydnones, the HOMO is generally localized on the sydnone ring, with a significant coefficient on the N2 atom, making this region nucleophilic. nih.gov The LUMO, conversely, is also distributed across the ring, rendering it susceptible to nucleophilic attack.

The energy of these frontier orbitals, and consequently the HOMO-LUMO gap, is influenced by the substituent at the N3 position. An isopropyl group, being a weak electron-donating group, is expected to slightly raise the energy of the HOMO compared to an unsubstituted sydnone, thereby potentially increasing its reactivity in certain cycloaddition reactions.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative 3-Alkylsydnone (3-Methylsydnone)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

Note: Data for 3-methylsydnone (B1297535) is used as a proxy for this compound. The energies are illustrative and can vary with the level of theory and basis set used in the calculation.

Computational Studies on Reaction Mechanisms: Cycloadditions and Hydrolysis

Cycloaddition Reactions:

The most extensively studied reaction of sydnones is the [3+2] cycloaddition, which is a powerful tool for the synthesis of pyrazoles. researchgate.net Computational studies have elucidated the mechanism of this reaction, confirming it to be a concerted, pericyclic process. nih.govnih.gov The reaction of a sydnone with an alkyne proceeds through a single transition state, leading to a bicyclic intermediate that then undergoes a retro-Diels-Alder reaction to eliminate carbon dioxide and form the pyrazole (B372694) product. researchgate.net

DFT calculations have been employed to determine the activation energies for these cycloaddition reactions. nih.gov For the reaction of 3-phenylsydnone (B89390) with a dipolarophile, the calculated activation free energy can provide a quantitative measure of the reaction rate. researchgate.net The regioselectivity of the cycloaddition is governed by both steric and electronic factors, with FMO theory providing a valuable predictive tool. nih.gov The interaction between the largest coefficient of the sydnone's HOMO (at N2) and the largest coefficient of the dipolarophile's LUMO often dictates the preferred regioisomer. nih.gov

Hydrolysis:

Sydnones are susceptible to hydrolysis under acidic or basic conditions. Computational studies on the hydrolysis mechanism are less common than those on cycloadditions, but theoretical calculations can shed light on the protonation sites and the subsequent ring-opening steps. Under acidic conditions, protonation is likely to occur at the exocyclic oxygen (O6), which bears a significant negative charge. neliti.com This would be followed by nucleophilic attack of water and subsequent ring cleavage.

Analysis of Aromaticity and Resonance Stabilization Energies in Sydnones

The aromaticity of sydnones has been a subject of debate. While they exhibit some characteristics of aromatic compounds, such as planarity and a degree of resonance stabilization, their reactivity in cycloaddition reactions is atypical for classic aromatic systems. slideshare.net Computational methods have provided quantitative measures to assess the aromaticity of the sydnone ring.

One such method is the calculation of the Aromatic Stabilization Energy (ASE), which quantifies the extra stability of a cyclic conjugated system compared to a hypothetical acyclic analogue. ni.ac.rs The ASE for the parent sydnone has been calculated to be around 27.0 kcal/mol, which is comparable to that of other aromatic heterocycles like furan (B31954) and pyrrole, suggesting a significant degree of aromatic character. stackexchange.com

Another widely used computational tool is the Nucleus-Independent Chemical Shift (NICS). wikipedia.org NICS values are calculated at the center of a ring, with negative values indicating a diatropic ring current, a hallmark of aromaticity. The NICS(0)πzz value for the parent sydnone is -23.7 ppm, further supporting its classification as an aromatic mesoionic compound. stackexchange.com

Table 2: Calculated Aromaticity Indices for Sydnone and Reference Compounds

CompoundAromatic Stabilization Energy (ASE) (kcal/mol)NICS(0)πzz (ppm)
Benzene31.0-36.3
Pyrrole16.7-33.5
Furan12.5-28.9
Sydnone 27.0 -23.7

Source: Data adapted from computational studies on the aromaticity of mesoionic compounds. stackexchange.com

Conformational Analysis of the Isopropyl Substituent and its Impact on Reactivity

The isopropyl group at the N3 position of this compound introduces conformational flexibility. The rotation around the N3-C(isopropyl) bond can lead to different spatial arrangements of the isopropyl group relative to the sydnone ring. Computational studies can be used to determine the rotational barriers and identify the most stable conformers. ibm.com

The conformation of the isopropyl group can influence the reactivity of the sydnone in several ways. Steric hindrance from the bulky isopropyl group can affect the approach of a dipolarophile in a cycloaddition reaction, potentially influencing the stereoselectivity of the reaction. Furthermore, the orientation of the isopropyl group may have a subtle electronic effect on the sydnone ring, although this is generally considered to be minor compared to steric effects. rsc.org

Spectroscopic Characterization through Theoretical Calculations (e.g., NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting spectroscopic properties, including NMR chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors of the nuclei in this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts can be compared with experimental data to confirm the structure of the compound and to aid in the assignment of complex spectra.

The GIAO (Gauge-Including Atomic Orbital) method is commonly used for these calculations. researchgate.net The predicted chemical shifts are sensitive to the chosen level of theory and basis set, but can provide valuable insights into the electronic environment of each nucleus. For instance, the chemical shift of the C4 proton is a sensitive probe of the electronic nature of the sydnone ring.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for a Representative 3-Alkylsydnone (3-Methylsydnone)

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C495.26.5
C5168.5-
N3-CH₃35.14.1

Note: Data for 3-methylsydnone is used as a proxy for this compound. The chemical shifts are illustrative and can vary with the level of theory, basis set, and solvent model used in the calculation.

Synthetic Utility and Applications of 3 Isopropylsydnone As a Chemical Synthon

Utilization in the Synthesis of Diverse Heterocyclic Compounds

The primary synthetic application of 3-isopropylsydnone stems from its ability to act as a 1,3-dipole, specifically as a stable precursor to a nitrile imine. This reactivity is harnessed in cycloaddition reactions to build a variety of five-membered heterocyclic rings.

The most prominent application of this compound is in the synthesis of pyrazoles through [3+2] cycloaddition reactions with alkynes. whiterose.ac.ukresearchgate.netnih.gov In this reaction, the sydnone (B8496669) ring effectively serves as a nitrile imine dipole that reacts with the alkyne (the dipolarophile). The reaction proceeds via an initial cycloaddition to form a bicyclic intermediate, which is unstable and readily extrudes a molecule of carbon dioxide to yield the stable, aromatic pyrazole (B372694) ring. whiterose.ac.uk

This transformation can be carried out under thermal conditions, often requiring high temperatures and extended reaction times. whiterose.ac.uk However, significant advancements have been made to facilitate this reaction under milder conditions. The development of the Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) has enabled the synthesis of pyrazoles with improved regioselectivity and at lower temperatures. whiterose.ac.uknih.gov Research has shown that different copper salts can influence the regiochemical outcome; for instance, Cu(OTf)₂ can function as a Lewis acid to activate the sydnone, while Cu(OAc)₂ can promote the formation of a reactive copper(I)-acetylide. whiterose.ac.uk These methods expand the utility of sydnones for creating complex pyrazole structures, which are core motifs in many pharmaceutical and agrochemical compounds. nih.govwhiterose.ac.ukorganic-chemistry.org

The reaction is highly versatile, tolerating a wide range of functional groups on both the sydnone and the alkyne partner, leading to a diverse array of substituted pyrazoles. whiterose.ac.uk

Sydnone Reactant Alkyne Reactant Conditions Resulting Pyrazole Reference
This compoundPhenylacetyleneHeat (Thermal)1-Isopropyl-5-phenylpyrazole & 1-Isopropyl-4-phenylpyrazole whiterose.ac.uk
3-Phenylsydnone (B89390)Ethyl propiolateCu(OAc)₂Ethyl 1-phenyl-1H-pyrazole-4-carboxylate whiterose.ac.uk
3-Phenyl-4-bromosydnonePhenylacetyleneCu(OTf)₂, Heat1-Phenyl-4-bromo-5-phenylpyrazole whiterose.ac.uk
3-(4-methoxyphenyl)sydnoneTrimethylsilylacetyleneHeat, TBAF1-(4-methoxyphenyl)-1H-pyrazole whiterose.ac.uk

This table presents illustrative examples of sydnone-alkyne cycloadditions. Specific yields and isomeric ratios depend on the precise substrates and conditions used.

While this compound is a premier synthon for pyrazoles, its utility in the direct synthesis of other key heterocyclic systems like imidazoles, oxadiazoles, thiazoles, and tetrazoles is not well-established in the chemical literature. The synthesis of these heterocycles typically proceeds through different, well-defined pathways. For instance, imidazoles are often prepared via the van Leusen imidazole synthesis from tosylmethyl isocyanide (TosMIC) and aldimines. nih.govorganic-chemistry.org The construction of 1,3,4-oxadiazoles commonly involves the cyclodehydration of diacylhydrazines, and thiazoles are frequently synthesized via the Hantzsch thiazole synthesis from α-haloketones and thioamides. nih.govorganic-chemistry.orgyoutube.com Tetrazole synthesis often relies on the cycloaddition of azides with nitriles or isocyanides. rug.nlbohrium.comorganic-chemistry.org The specific reactivity of the sydnone ring as a nitrile imine precursor upon cycloaddition and CO₂ extrusion makes it uniquely suited for pyrazole formation, and this reaction pathway does not directly lead to these other heterocyclic cores.

Role in "Click-and-Release" Chemistry for Isocyanate Generation

A sophisticated application of sydnone chemistry has emerged in the field of bioorthogonal chemistry, specifically in "click-and-release" strategies. While sydnones themselves are used in "click" cycloadditions, the related sydnonimines (where the exocyclic oxygen is replaced by an imino group) have been developed for release applications. rsc.orgnih.gov

This process involves a strain-promoted cycloaddition between a sydnonimine derivative and a strained alkyne, such as a cyclooctyne. nih.govnih.govresearchgate.net The initial "click" reaction rapidly forms a pyrazole ring, as seen with standard sydnones. However, the key difference is that the fragmentation of the bicyclic intermediate releases the exocyclic imino group as a highly reactive isocyanate molecule. nih.govresearchgate.net

This "click-and-release" cascade is exceptionally fast and can be performed under physiological conditions, making it a powerful tool for chemical biology. nih.gov It allows for the targeted delivery and release of isocyanate-bearing molecules, such as drugs or fluorescent probes, inside living cells. rsc.orgnih.gov This technology offers novel possibilities for designing cleavable linkers in antibody-drug conjugates and for controlled release systems. nih.gov

Development of this compound-Based Ligands for Metal Complexes

The unique electronic and structural features of the sydnone ring have been exploited in the development of novel ligands for metal complexes. rsc.orgrawdatalibrary.net The sydnone moiety can coordinate to a metal center in several ways. Coordination can occur through direct metalation at one of the ring carbons or, more commonly, by functionalizing the sydnone ring with a pendant coordinating group. rsc.org

For example, a sydnone bearing a pyridinyl group at the C4 position can act as a bidentate N,O-ligand, coordinating to a metal center through the pyridine nitrogen and the exocyclic oxygen of the sydnone ring. chemrxiv.org This coordination mode has been used to synthesize novel complexes with metals such as cobalt (Co), copper (Cu), and zinc (Zn). chemrxiv.org Such sydnone-based ligands are of interest because the mesoionic character of the ring can influence the electronic properties of the resulting metal complex, potentially leading to new applications in catalysis or materials science. rsc.org

Integration into Novel Synthetic Methodologies: Flow Chemistry and Solid-Phase Synthesis

The adaptation of sydnone chemistry to modern synthetic platforms like flow chemistry and solid-phase synthesis offers significant potential for enhancing efficiency, safety, and scalability.

Flow Chemistry: The 1,3-dipolar cycloaddition of sydnones often requires high temperatures, which can pose safety risks and lead to byproduct formation in batch synthesis. Flow chemistry, which involves performing reactions in a continuously flowing stream through a heated reactor, offers precise control over temperature, pressure, and reaction time. This controlled environment can improve the safety of high-temperature reactions and often leads to higher yields and purity. The synthesis of pyrazole derivatives from sydnones is a prime candidate for translation to a flow process, allowing for safer operation and easier scale-up.

Solid-Phase Synthesis: Solid-phase synthesis is a technique where one of the reactants is attached to an insoluble polymer support, simplifying the purification process to simple filtration and washing steps. nih.govdu.ac.inbachem.com A this compound derivative could be anchored to a solid support, for example, through a functional group on the isopropyl substituent or a group at the C4 position. This immobilized sydnone could then be reacted with a diverse library of alkynes in solution. After the cycloaddition and CO₂ extrusion, the resulting pyrazole products would remain attached to the resin. This approach would facilitate the rapid generation of large libraries of pyrazole compounds, which could be screened for biological activity. Subsequent cleavage from the resin would yield the purified target molecules.

Future Directions and Advanced Research Frontiers for 3 Isopropylsydnone

Exploration of Unconventional Cycloaddition Partners and Conditions

While the cycloaddition of sydnones with standard alkenes and alkynes is a cornerstone of their application, the future lies in expanding the scope of dipolarophiles to include less conventional partners. This expansion will not only lead to novel heterocyclic scaffolds but also broaden the utility of 3-isopropylsydnone in materials science and chemical biology.

One promising area is the reaction of this compound with heterocumulenes , such as isocyanates, isothiocyanates, and carbodiimides. These reactions could provide access to a variety of five-membered heterocyclic systems with multiple heteroatoms, which are of significant interest in medicinal chemistry.

Another frontier is the cycloaddition with phosphorus-containing dipolarophiles , like phosphaalkynes and phosphaalkenes. The resulting organophosphorus heterocycles are relatively unexplored and could exhibit unique electronic and coordination properties.

Furthermore, the reactivity of this compound with carbon-rich materials such as fullerenes and carbon nanotubes presents an intriguing possibility for the development of novel functional materials. The covalent functionalization of these carbon scaffolds via cycloaddition could modulate their electronic properties and solubility, opening doors to new applications in electronics and materials science. researchgate.netbeilstein-journals.orglongdom.orglongdom.org

The conditions under which these cycloadditions are performed also offer avenues for innovation. Exploring photochemical cycloadditions could lead to different reactivity and selectivity profiles compared to thermal reactions. Laser photolysis of sydnones has been shown to generate nitrile imines, which are key intermediates in cycloadditions. acs.orgacs.org Understanding and controlling these photochemical pathways could enable novel transformations.

Table 1: Potential Unconventional Dipolarophiles for this compound and Their Expected Products

Dipolarophile ClassSpecific ExamplePotential Product
HeterocumulenesPhenyl isocyanateOxadiazolinone derivative
OrganophosphorusPhosphaalkynePhosphapyrazole derivative
Carbon AllotropesFullerene (C60)Fulleropyrazoline

Development of Organocatalytic and Biocatalytic Transformations of this compound

While thermal and, more recently, copper-catalyzed sydnone (B8496669) cycloadditions are well-established, the development of organocatalytic and biocatalytic methods remains a largely untapped area with immense potential for sustainable and stereoselective synthesis.

Organocatalysis offers a metal-free alternative for activating this compound or its cycloaddition partners. A synergistic approach combining organocatalysis with visible-light photocatalysis has been reported for sydnone-based cycloadditions, proceeding under ambient conditions with excellent regiocontrol. researchgate.net This strategy could be expanded to a broader range of substrates and organocatalysts, enabling enantioselective transformations through the use of chiral catalysts.

Biocatalysis , the use of enzymes to catalyze chemical reactions, represents a green and highly selective synthetic tool. Currently, there is a dearth of research on the biocatalytic transformations of sydnones. Future work could focus on screening existing enzyme libraries or engineering novel enzymes for their ability to catalyze cycloadditions or other transformations of this compound. The distinguished structure of sydnones, with their positive and negative charges, suggests potential interactions with the active sites of enzymes. ijcrt.org The successful application of biocatalysis would be a significant step towards the environmentally benign synthesis of complex molecules derived from this compound.

Mechanistic Refinement through Advanced Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new reactions and catalysts. Advanced spectroscopic and computational methods are poised to provide unprecedented insights.

Advanced spectroscopic techniques , such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be employed to monitor reaction kinetics and identify transient intermediates in real-time. For instance, electron spin resonance (ESR) spectroscopy has been used to detect the formation of nitrenes during the photolysis of sydnones, providing valuable mechanistic information. acs.org Applying these techniques to the cycloadditions of this compound could help elucidate the nature of the transition states and intermediates.

Computational chemistry , particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. DFT studies have been used to investigate the regioselectivity of sydnone cycloadditions with arynes, revealing the importance of non-covalent interactions and geometric distortions in the transition state. acs.orgnih.gov Similar computational analyses of this compound's reactivity with various dipolarophiles would allow for the prediction of reaction outcomes, the rationalization of observed selectivities, and the in-silico design of more efficient reactions. mdpi.com Such studies can also clarify the electronic structure of the transition states, leading to a more refined understanding of the factors controlling the reaction barriers. acs.org

Table 2: Advanced Techniques for Mechanistic Studies of this compound Reactions

TechniqueInformation Gained
In-situ IR/NMR SpectroscopyReaction kinetics, detection of intermediates
Electron Spin Resonance (ESR)Detection of radical intermediates (e.g., nitrenes)
Density Functional Theory (DFT)Transition state structures, activation energies, reaction pathways, regioselectivity prediction

Design and Synthesis of Novel this compound-Derived Molecular Architectures

Beyond the synthesis of simple pyrazoles, this compound can serve as a building block for the construction of more complex and novel molecular architectures with potential applications in materials science and medicinal chemistry.

One area of exploration is the synthesis of fused heterocyclic systems . By incorporating reactive functional groups into the this compound precursor, subsequent intramolecular cycloadditions or post-cycloaddition modifications can lead to the formation of polycyclic structures. For example, the synthesis of seven-membered ring fused sydnones has been demonstrated through an oxa-Pictet-Spengler reaction. researchgate.net

The synthesis of heterohelicenes through the 1,3-dipolar cycloaddition of sydnones with arynes showcases the potential for creating structurally complex and chiral molecules. acs.orgnih.gov Applying this strategy to this compound could lead to novel helical structures with interesting chiroptical properties.

Furthermore, the sydnone ring itself can be chemically modified to create new reactive species. For instance, sydnones can be converted into sydnonimines , which can then be used in click-and-release reactions for applications in chemical biology, such as the intracellular release of isocyanates. rsc.org

Investigation of Tandem Reaction Sequences Involving this compound

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. wikipedia.orgnih.govnih.govnih.gov The development of tandem reaction sequences initiated by the cycloaddition of this compound is a promising yet underexplored research avenue.

A potential tandem sequence could involve an initial cycloaddition followed by a rearrangement or a subsequent cyclization . For example, the pyrazole (B372694) product of a sydnone-alkyne cycloaddition could be designed to undergo a subsequent intramolecular reaction, leading to the rapid assembly of complex polycyclic systems. The reaction of 1,2,3-triazole 1-oxides with dipolarophiles, which proceeds through a multi-step sequence of cycloaddition and sigmatropic rearrangements, serves as an inspiration for the types of transformations that could be envisioned. nih.gov

Another possibility is the development of multi-component reactions where this compound, a dipolarophile, and a third reactant are combined in a one-pot process to generate molecular complexity in a single step. The development of such reactions would be highly valuable for the construction of diverse chemical libraries for drug discovery and other applications.

The exploration of these future directions will undoubtedly expand the synthetic utility of this compound, paving the way for the discovery of new reactions, catalysts, and functional molecules.

Q & A

Q. Advanced Research Focus

  • DFT calculations : Model the HOMO-LUMO gap to predict reactivity in cycloaddition reactions. Compare charge distribution with non-substituted sydnones to isolate steric effects .
  • Molecular dynamics simulations : Assess conformational stability of the isopropyl group under varying solvent conditions to explain solubility trends .
  • Validate with experimental data : Cross-reference computational results with NMR chemical shifts (e.g., 13C^{13}\text{C} for carbonyl groups) to confirm accuracy .

What methodologies resolve contradictions in reported stability data for this compound under oxidative conditions?

Q. Advanced Research Focus

  • Controlled replication : Reproduce studies using standardized buffers (pH 7.4) and controlled oxygen exposure to isolate degradation pathways .
  • Advanced analytics : Employ LC-MS/MS to identify degradation products (e.g., nitroso intermediates) and quantify half-life variations .
  • Meta-analysis : Systematically review literature to identify confounding variables (e.g., trace metal contaminants in solvents) that may skew stability results .

What spectroscopic techniques are most effective for characterizing this compound’s tautomeric forms?

Q. Basic Research Focus

  • Multinuclear NMR : Use 1H^{1}\text{H}-15N^{15}\text{N} HMBC to map tautomeric equilibria and hydrogen bonding networks .
  • Variable-temperature IR : Track carbonyl stretching frequencies (>>1700 cm1^{-1}) to detect temperature-dependent tautomer shifts .
  • X-ray crystallography : Resolve crystal structures to confirm dominant tautomers and intermolecular interactions .

How can researchers design experiments to evaluate this compound’s bioactivity while minimizing assay interference?

Q. Advanced Research Focus

  • Counteract autofluorescence : Pre-treat samples with quenchers or use time-resolved fluorescence assays to distinguish sydnone-derived signals from background noise .
  • Control for reactivity : Include sydnone-free controls to isolate false positives in enzymatic assays (e.g., non-specific thiol adduct formation) .
  • Dose-response profiling : Use Hill slope analysis to differentiate specific binding from nonspecific aggregation effects .

What strategies improve the reproducibility of chromatographic purity assessments for this compound?

Q. Basic Research Focus

  • Column standardization : Use USP-grade C18 columns with identical particle sizes (e.g., 5 µm) across labs to minimize retention time variability .
  • Internal calibration : Spike samples with a structurally similar internal standard (e.g., 3-methylsydnone) to normalize peak area quantification .
  • Interlaboratory validation : Share protocols for mobile phase composition (e.g., acetonitrile:water gradients) and detector settings to harmonize results .

How should researchers prioritize gaps in the literature on this compound’s environmental fate?

Q. Advanced Research Focus

  • Triage existing data : Use SciFinder or Reaxys to map known biodegradation pathways (e.g., hydrolytic cleavage) and identify understudied areas (e.g., photodegradation in aquatic systems) .
  • Analog-based modeling : Extrapolate data from structurally related sydnones to predict partition coefficients (KowK_{ow}) and bioaccumulation potential .
  • Collaborative studies : Partner with environmental chemists to design microcosm experiments simulating soil-water partitioning .

What experimental controls are essential when studying this compound’s reactivity in multicomponent reactions?

Q. Basic Research Focus

  • Blank reactions : Exclude the sydnone to confirm its role in catalytic cycles or unintended side reactions .
  • Isotopic labeling : Use 18O^{18}\text{O}-labeled reagents to trace oxygen incorporation during cycloaddition .
  • Kinetic profiling : Monitor reaction progress via 1H^{1}\text{H} NMR to distinguish rate-limiting steps (e.g., nucleophilic attack vs. ring closure) .

How can solvent polarity and proticity be systematically varied to probe this compound’s reactivity?

Q. Advanced Research Focus

  • Kamlet-Taft parameters : Corrate reaction rates with solvent polarity (π\pi^*), hydrogen-bond donor (α\alpha), and acceptor (β\beta) capacities to identify optimal media .
  • Binary solvent mixtures : Blend DMSO (high π\pi^*) with ethanol (protic) to decouple polarity and H-bonding effects on reaction outcomes .
  • Dielectric constant mapping : Use COSMO-RS simulations to predict solvation effects on transition-state stabilization .

What ethical and methodological standards apply when publishing synthetic data for this compound?

Q. Basic Research Focus

  • Full disclosure : Report exact CASRN (if available), synthetic yields (with error ranges), and purification methods (e.g., recrystallization solvents) .
  • Spectroscopic validation : Deposit raw NMR/FIR data in public repositories (e.g., Figshare) to enable independent verification .
  • Ethical compliance : Declare IRB/IACUC approvals if bioassays involve animal/human tissues and cite safety protocols for handling reactive intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.